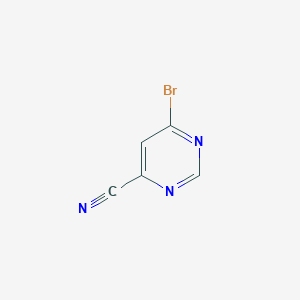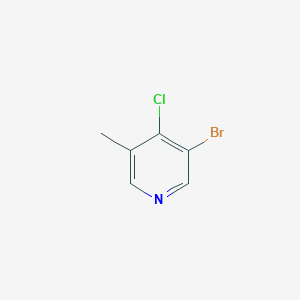
3-溴-4-氯-5-甲基吡啶
描述
3-Bromo-4-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
科学研究应用
3-Bromo-4-chloro-5-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: The compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
3-Bromo-4-chloro-5-methylpyridine is primarily used as a building block in the synthesis of various organic compounds . It is often utilized in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of 3-Bromo-4-chloro-5-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloro-5-methylpyridine can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst. For example, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
生化分析
Biochemical Properties
3-Bromo-4-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with p38α mitogen-activated protein kinase (MAP kinase), a serine/threonine kinase involved in modulating cellular responses to extracellular signals . The interaction with p38α MAP kinase can lead to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β, making it a potential candidate for therapeutic applications in inflammatory diseases .
Cellular Effects
The effects of 3-Bromo-4-chloro-5-methylpyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAP kinase can alter the signaling pathways involved in inflammation and stress responses . Additionally, 3-Bromo-4-chloro-5-methylpyridine has been shown to affect the expression of genes related to cytokine production and cellular stress responses, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-5-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α MAP kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and modulation of gene expression related to inflammation and stress responses . The compound’s ability to inhibit enzyme activity and alter gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-chloro-5-methylpyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromo-4-chloro-5-methylpyridine remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of p38α MAP kinase activity and prolonged modulation of cellular responses .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-5-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Bromo-4-chloro-5-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and minimizing its potential toxicity. Additionally, 3-Bromo-4-chloro-5-methylpyridine’s impact on metabolic flux and metabolite levels has been studied, revealing its influence on cellular energy metabolism and redox balance .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-chloro-5-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-5-methylpyridine is a key determinant of its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables 3-Bromo-4-chloro-5-methylpyridine to interact with its molecular targets, including p38α MAP kinase, and modulate cellular processes at the subcellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methylpyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-5-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-4-chloro-5-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions: 3-Bromo-4-chloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation Reactions: Carboxylic acids or aldehydes.
相似化合物的比较
- 2-Bromo-3-chloro-4-methylpyridine
- 3-Bromo-5-methylpyridine
- 4-Bromo-3-chloro-5-methylpyridine
Comparison: 3-Bromo-4-chloro-5-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and yield in synthetic applications.
属性
IUPAC Name |
3-bromo-4-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNPHQQIYQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


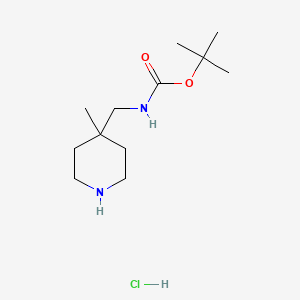
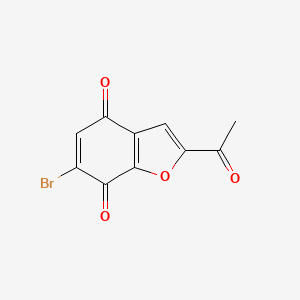
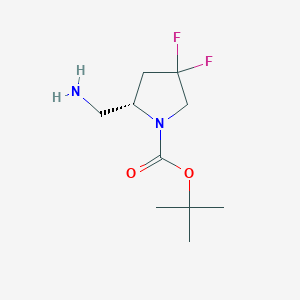
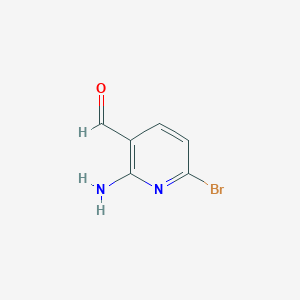
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)

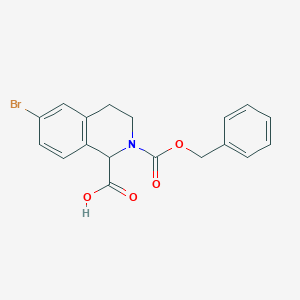
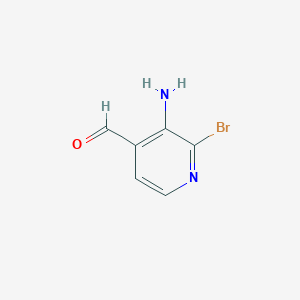
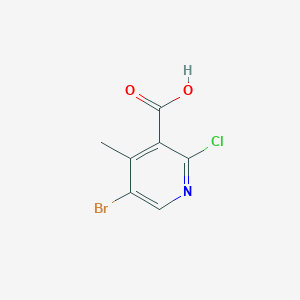

![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
